molecular formula C8H13ClN2O2 B12220937 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride CAS No. 14761-70-7

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride

Cat. No.: B12220937
CAS No.: 14761-70-7
M. Wt: 204.65 g/mol
InChI Key: GGKYJCIZGRQFNI-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride is a heterocyclic organic compound. It features a pyrimidinone core substituted with hydroxyethyl and dimethyl groups, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The dimethyl groups on the pyrimidinone ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the electrophile used.

Scientific Research Applications

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrimidinone core can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    2(1H)-Pyrimidinone, 4,6-dimethyl-: Lacks the hydroxyethyl group, which may reduce its hydrogen bonding capability.

    2(1H)-Pyrimidinone, 1-(2-aminoethyl)-4,6-dimethyl-: Contains an aminoethyl group instead of hydroxyethyl, potentially altering its reactivity and biological activity.

    2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4-methyl-: Has only one methyl group, which may affect its steric and electronic properties.

Uniqueness: The presence of both hydroxyethyl and dimethyl groups in 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride provides a unique combination of hydrogen bonding capability and steric hindrance, making it a versatile compound for various applications.

Properties

CAS No.

14761-70-7

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(3-4-11)8(12)9-6;/h5,11H,3-4H2,1-2H3;1H

InChI Key

GGKYJCIZGRQFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1CCO)C.Cl

Origin of Product

United States

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